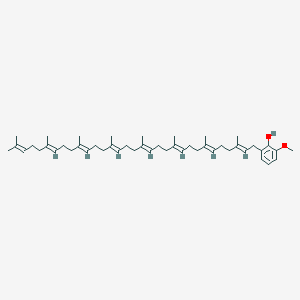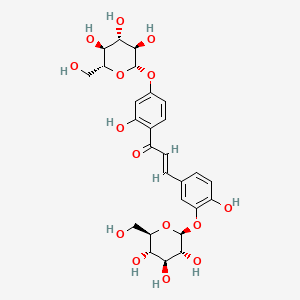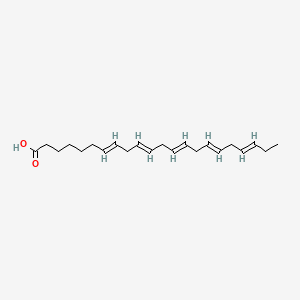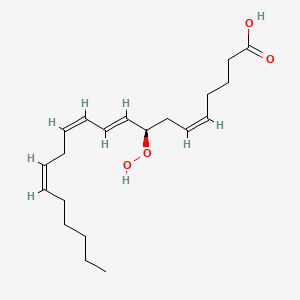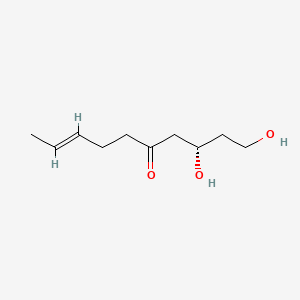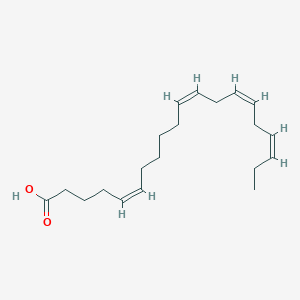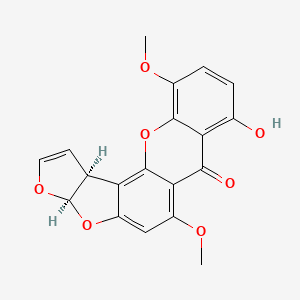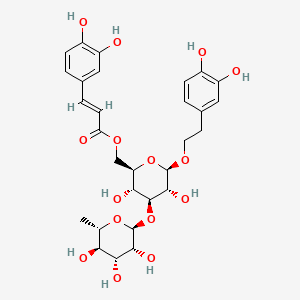
Isoverbascoside
Descripción general
Descripción
El isoacteoside es un glucósido de feniletanoides, un tipo de compuesto natural que se encuentra en diversas plantas. Es conocido por sus propiedades antiinflamatorias, antioxidantes y neuroprotectoras. El isoacteoside es estructuralmente similar al acteoside, otro glucósido de feniletanoides, pero difiere en la disposición de sus componentes moleculares .
Aplicaciones Científicas De Investigación
El isoacteoside tiene una amplia gama de aplicaciones de investigación científica:
Industria: El isoacteoside se utiliza en el desarrollo de productos y suplementos de salud naturales debido a sus propiedades beneficiosas.
Mecanismo De Acción
El isoacteoside ejerce sus efectos a través de varios objetivos y vías moleculares:
Antiinflamatorio: El isoacteoside bloquea la dimerización del receptor similar a Toll 4 (TLR4), que activa las cascadas de señalización MyD88–TAK1–NF-κB/MAPK y la vía TRIF. Esto da como resultado la supresión de citocinas proinflamatorias como el factor de necrosis tumoral-α, la interleucina-6 y la interleucina-1β.
Análisis Bioquímico
Biochemical Properties
Isoverbascoside plays a crucial role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It exhibits significant inhibition of advanced glycation end products (AGEs) formation with IC50 values ranging from 4.6 to 25.7 μM . This compound interacts with enzymes such as cytochrome P450, where it shows weak inhibitory potency against CYP1A2 and CYP1B1 with IC50 values of 83 μM and 86 μM, respectively . Additionally, it has been found to scavenge free radicals and inhibit lipid peroxidation, showcasing its antioxidant capabilities .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to reduce intracellular reactive oxygen species and attenuate collagen I expression in transforming growth factor-β1 (TGF-β1)-induced murine lung fibroblasts . This compound also influences cell signaling pathways by inhibiting the phosphorylation of Smad2/3 and ERK/p38 mitogen-activated protein kinases (MAPKs) . Furthermore, it has demonstrated protective effects against hydrogen peroxide-induced lipid peroxidation in V79-4 cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules and inhibits enzyme activity, such as the inhibition of cytochrome P450 enzymes . This compound also modulates gene expression by downregulating the Smad/non-Smad signaling pathways in TGF-β1-induced cells . Additionally, it forms complexes with human serum albumin, altering its conformation and interaction with other molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It exhibits stability and maintains its biological activity under various conditions . Long-term studies have shown that this compound can sustain its antioxidant and anti-inflammatory effects over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is well-tolerated at various doses, with no significant toxic effects observed . At higher doses, potential adverse effects such as cytotoxicity and changes in biochemical parameters may occur
Metabolic Pathways
This compound is involved in several metabolic pathways, including the shikimate and cinnamate pathways . It interacts with enzymes such as cytochrome P450 and undergoes methylation, sulfation, and glucuronidation . These metabolic processes influence the bioavailability and activity of this compound, affecting its overall efficacy and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . This compound’s localization and distribution are influenced by its interactions with cellular membranes and transport proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and interacts with various organelles, including the endoplasmic reticulum and mitochondria . This compound’s targeting signals and post-translational modifications play a crucial role in directing it to specific compartments, influencing its biological effects .
Métodos De Preparación
El isoacteoside puede extraerse de plantas como la Cistanche deserticola y la Monochasma savatieri. El proceso de extracción generalmente implica cromatografía de contracorriente de alta velocidad (HSCCC) utilizando un sistema de solventes bifásico compuesto por acetato de etilo, n-butanol, etanol y agua . Además, el isoacteoside puede cuantificarse utilizando espectrometría de masas en tándem de tiempo de vuelo cuadrupolar de extracción en línea (OLE-QTOF-MS/MS), lo que permite una extracción y análisis rápidos de compuestos isoméricos .
Análisis De Reacciones Químicas
El isoacteoside experimenta varias reacciones químicas, que incluyen:
Reducción: El isoacteoside puede reducirse a sus derivados alcohólicos correspondientes bajo condiciones específicas.
Sustitución: El isoacteoside puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
El isoacteoside es estructuralmente similar al acteoside, otro glucósido de feniletanoides. Ambos compuestos exhiben actividades biológicas similares, como efectos antioxidantes y antiinflamatorios. Se ha encontrado que el isoacteoside tiene efectos superiores de mejora de la memoria y citoprotectores en comparación con el acteoside . Otros compuestos similares incluyen el sirigálido A 3'-α-L-ramnopiranósido y el 2'-acetilacteosido, que también pertenecen a la familia de los glucósidos de feniletanoides .
La estructura molecular única y las potentes actividades biológicas del isoacteoside lo convierten en un compuesto valioso para diversas investigaciones científicas y aplicaciones industriales.
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)29(42-13)44-27-23(36)20(12-41-21(34)7-4-14-2-5-16(30)18(32)10-14)43-28(26(27)39)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMHEHXNBNCPCI-QEOJJFGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317837 | |
| Record name | Isoacteoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61303-13-7 | |
| Record name | Isoacteoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61303-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoacteoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061303137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | iso-acteoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoacteoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOACTEOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/588LJK42AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




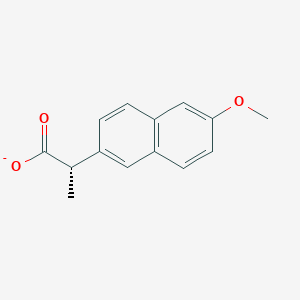
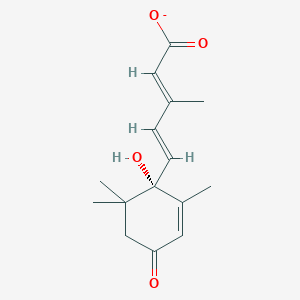
![4-(4-Morpholinyl)-3-nitrobenzoic acid 2-[3-(cyanomethyl)-4-methyl-5-thiazol-3-iumyl]ethyl ester](/img/structure/B1238457.png)
![3-[(2,5-dimethyl-4-prop-2-enylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide](/img/structure/B1238459.png)
![3-Azabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B1238460.png)
